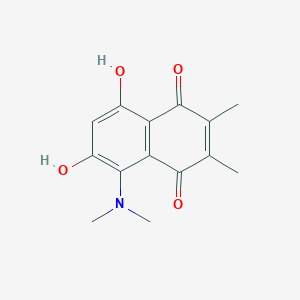
5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione is a complex organic compound known for its unique chemical properties and applications This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings
Preparation Methods
The synthesis of 5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with dimethylamine under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified naphthalene derivatives with altered functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it can be employed in studies involving enzyme interactions and metabolic pathways. In medicine, its derivatives may have potential therapeutic applications, including as anticancer or antimicrobial agents. Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dihydroxy groups can form additional hydrogen bonds. These interactions can affect the compound’s binding affinity and specificity for certain enzymes or receptors, influencing its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione include other naphthalene derivatives with different substituents For example, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is another compound with a dimethylamino group, but it has different chemical properties and applications
Properties
CAS No. |
61735-64-6 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-(dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO4/c1-6-7(2)14(19)11-10(13(6)18)8(16)5-9(17)12(11)15(3)4/h5,16-17H,1-4H3 |
InChI Key |
ZIGVEFMURLYNCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2N(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















